![molecular formula C16H13N3O5 B2956098 N1-(2-carbamoylbenzofuran-3-yl)-N2-(furan-2-ylmethyl)oxalamide CAS No. 920360-01-6](/img/structure/B2956098.png)
N1-(2-carbamoylbenzofuran-3-yl)-N2-(furan-2-ylmethyl)oxalamide
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Description
N1-(2-carbamoylbenzofuran-3-yl)-N2-(furan-2-ylmethyl)oxalamide, commonly known as CBO, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CBO is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair and cell survival.
Scientific Research Applications
Pharmaceutical Applications
Benzofuran compounds like Amiodarone and Bergapten have significant pharmaceutical uses, including anti-HIV, anti-inflammatory, and antiarrhythmic activities .
Biological Research Tools
Highly functionalized benzofurans can serve as tools in biological research due to their complex molecular structures .
Dyes and Pigments
These compounds may be used as dyes and pigments for textiles, given their chemical properties .
Fragrances
Benzofurans have applications in the fragrance industry due to their unique aromatic properties .
Organic-Electronic Materials
Their potential as organic-electronic or fluorescent materials is being explored, which could lead to new types of electronic devices .
Anticancer Activities
Some substituted benzofurans show dramatic anticancer activities with significant cell growth inhibitory effects on various cancer cell types .
properties
IUPAC Name |
N'-(2-carbamoyl-1-benzofuran-3-yl)-N-(furan-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O5/c17-14(20)13-12(10-5-1-2-6-11(10)24-13)19-16(22)15(21)18-8-9-4-3-7-23-9/h1-7H,8H2,(H2,17,20)(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPWZOUCUICWUSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C(=O)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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